trans-4-Bromo-beta-nitrostyrene
Overview
Description
trans-4-Bromo-beta-nitrostyrene: is a halogenated hydrocarbon with the molecular formula C8H6BrNO2. It is a derivative of beta-nitrostyrene, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of various chemical intermediates.
Mechanism of Action
Target of Action
It is known to act as a michael acceptor , suggesting that it may interact with nucleophilic sites in biological molecules.
Mode of Action
Trans-4-Bromo-beta-nitrostyrene may interact with its targets through a Michael addition reaction . In this reaction, a nucleophile adds to the beta-carbon of the nitroalkene moiety of the molecule, forming a new carbon-carbon bond .
Pharmacokinetics
Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the rate of Michael addition reactions can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Trans-4-Bromo-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as a Michael acceptor in organocatalytic asymmetric Michael additions . It interacts with various enzymes and proteins, facilitating the addition of nucleophiles to carbon-carbon double bonds. This interaction is crucial for the synthesis of complex organic molecules. The compound’s ability to act as a Michael acceptor is due to the presence of the nitro group, which stabilizes the negative charge developed during the reaction .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a Michael acceptor. This compound binds to nucleophiles, facilitating the addition of these nucleophiles to carbon-carbon double bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 148-150°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Beta-Nitrostyrene: The synthesis of trans-4-Bromo-beta-nitrostyrene can be achieved by the bromination of beta-nitrostyrene. This involves the addition of bromine to beta-nitrostyrene in the presence of a suitable solvent such as dichloromethane.
Henry Reaction: Another method involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-4-Bromo-beta-nitrostyrene undergoes nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group in this compound can be reduced to an amine using reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Michael Addition: This compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles such as enolates and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminium hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Michael Addition: Enolates or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Reduction: Formation of trans-4-bromo-beta-aminostyrene.
Michael Addition: Formation of beta-substituted nitro compounds.
Scientific Research Applications
Chemistry:
Synthesis of Intermediates: trans-4-Bromo-beta-nitrostyrene is used in the synthesis of various chemical intermediates, which are further utilized in the production of pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Inhibition Studies: This compound is used in studies involving enzyme inhibition, particularly in the development of inhibitors for enzymes like protein tyrosine phosphatases.
Industry:
Comparison with Similar Compounds
- trans-4-Methyl-beta-nitrostyrene
- trans-4-Methoxy-beta-nitrostyrene
- trans-4-Chloro-beta-nitrostyrene
- trans-beta-Nitrostyrene
Uniqueness: trans-4-Bromo-beta-nitrostyrene is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its methyl, methoxy, and chloro counterparts. This makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVHLGCJIBLMB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308701 | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-71-9, 3156-37-4 | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5153-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC121158 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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